molecular formula C11H9N3O4 B7890893 5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid

5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B7890893
M. Wt: 247.21 g/mol
InChI Key: CUYQFLACUPKEBE-UHFFFAOYSA-N
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Description

5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a nitrophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitrobenzyl bromide and ethyl acetoacetate.

    Formation of Intermediate: The reaction of 2-nitrobenzyl bromide with ethyl acetoacetate in the presence of a base such as potassium carbonate in ethanol yields an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Carboxylation: The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazoles: Substitution reactions yield various substituted pyrazoles.

    Esters: Esterification reactions yield ester derivatives of the compound.

Scientific Research Applications

5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Nitrophenyl)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    5-[(2-Aminophenyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    5-[(2-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(2-nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)8-6-12-13-9(8)5-7-3-1-2-4-10(7)14(17)18/h1-4,6H,5H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYQFLACUPKEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C=NN2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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